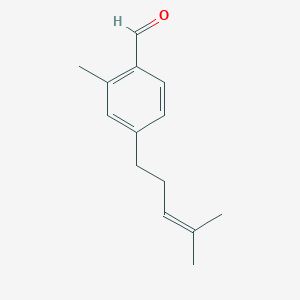
4-Hydroxy-5-phenyl-2-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-phenyl-2-pyridinemethanol is a chemical compound that belongs to the class of hydroxypyridines It is characterized by the presence of a hydroxyl group (-OH) attached to the pyridine ring, along with a phenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-phenyl-2-pyridinemethanol can be achieved through several synthetic routes. One common method involves the reduction of 4-pyridinemethanol using sodium borohydride and lithium chloride in tetrahydrofuran . Another approach includes the use of Grignard reagents to introduce the phenyl group onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-phenyl-2-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, ethanol, and methanol . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include triazoles, N-cinnamoylmalonamates, and other substituted derivatives .
Scientific Research Applications
4-Hydroxy-5-phenyl-2-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-phenyl-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects . The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-5-phenyl-2-pyridinemethanol include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
943752-04-3 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H11NO2/c14-8-10-6-12(15)11(7-13-10)9-4-2-1-3-5-9/h1-7,14H,8H2,(H,13,15) |
InChI Key |
JYRSWZJUVRLMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=CC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


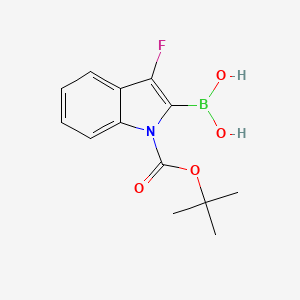
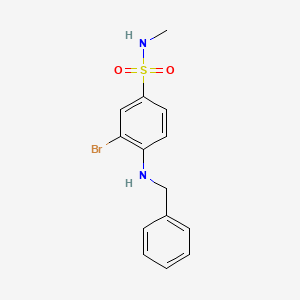

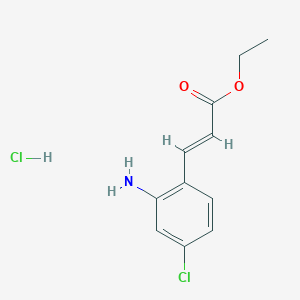
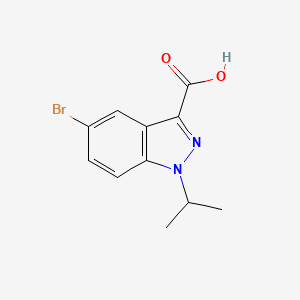
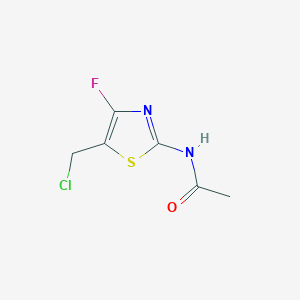
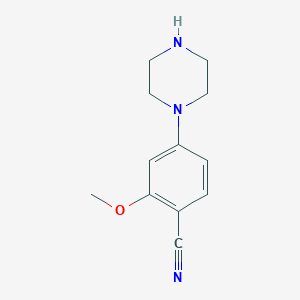
![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)

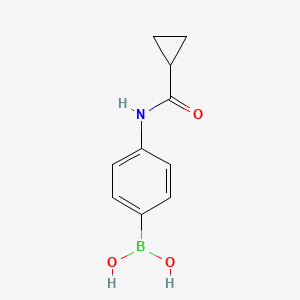
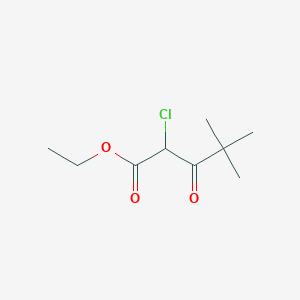
![3-Bromothieno[2,3-d]pyridazine](/img/structure/B13981928.png)
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13981935.png)
